![molecular formula C7H9N5O B3044874 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- CAS No. 100524-24-1](/img/structure/B3044874.png)
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-
Descripción general
Descripción
“1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-” is a compound that has been studied for its potential applications in the field of medicine. It has been found to have anti-proliferative activities against certain cancer cells . The compound is part of a class of derivatives designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .
Synthesis Analysis
The compound is synthesized as part of a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . These derivatives were designed and synthesized to act as EGFRIs . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .Molecular Structure Analysis
The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-” is complex and detailed information about its structure can be found in scientific literature .Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-” are complex and involve multiple steps . The compound has been found to have potent anti-proliferative activities and kinase inhibitory activities .Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. These compounds were synthesized as novel CDK2 inhibitors. Notably, most of these molecules demonstrated superior cytotoxic activities against cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM. Additionally, they exhibited moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Fluorescent Probes and Imaging Agents
The synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibit strong fluorescence properties. Their fluorescence can be readily observed in DMSO or under UV light (360 nm). Researchers have evaluated the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring. These compounds hold promise as fluorescent probes and imaging agents in biological studies .
Anticancer Screening
In vitro anticancer screening of the synthesized compounds revealed their potential as anticancer agents. The unique structural features of 1H-pyrazolo[3,4-d]pyrimidine-4-ol derivatives contribute to their cytotoxic effects against cancer cells .
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters led to the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives. These compounds have potential applications in medicinal chemistry and drug discovery .
Dual Activity Against Cell Lines and CDK2
Compound 14, derived from this scaffold, displayed potent dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Further investigations are warranted to explore its therapeutic potential .
Tautomeric Forms and Drug Design
Pyrazolo[3,4-d]pyrimidines exist in two tautomeric forms: 1H and 2H. Over 300,000 1H-pyrazolo[3,4-d]pyrimidines have been described in the literature, making them a rich source for drug design and development .
Mecanismo De Acción
Target of Action
The primary target of the compound 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-, also known as 2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethanol, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a primary concern .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHVLOMTHSSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=NC=NC(=C21)N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277320 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100524-24-1 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.